Scaffold for Potent Kinase Inhibitors: Enabling Allosteric AKT and Bcr-Abl Inhibition
5-Phenylnicotinamide is the direct synthetic precursor to high-potency kinase inhibitors. Its derivative AKT-IN-1 (6-(4-(1-aminocyclobutyl)phenyl)-5-phenylnicotinamide) is an allosteric AKT inhibitor with an IC₅₀ of 1.042 μM . A closely related derivative, AZD-26, inhibits AKT phosphorylation at Thr308 with an IC₅₀ of 0.422 nM and at Ser473 with an IC₅₀ of 0.322 nM . In contrast, the parent compound nicotinamide inhibits SIRT2 with an IC₅₀ of 2 μM, a potency roughly 2,000- to 5,000-fold weaker than the 5-phenylnicotinamide-derived AKT inhibitors on their intended target [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | AKT-IN-1 (derived from 5-phenylnicotinamide): IC₅₀ = 1.042 μM (AKT); AZD-26: IC₅₀ = 0.422 nM (Thr308) / 0.322 nM (Ser473) |
| Comparator Or Baseline | Nicotinamide: IC₅₀ = 2 μM (SIRT2) |
| Quantified Difference | >1,900-fold increase in potency (comparing 1.042 μM to 0.422 nM) |
| Conditions | AKT-IN-1: in vitro enzymatic assay; AZD-26: cell-based assay in BT474 and MDAMB468 cells; Nicotinamide: in vitro SIRT2 enzymatic assay |
Why This Matters
Procurement of 5-phenylnicotinamide is essential for laboratories developing potent AKT or Bcr-Abl inhibitors, as its scaffold enables sub-nanomolar potency unattainable with simpler nicotinamide analogs.
- [1] Nicotinamide. ActiveInhibitor. IC₅₀ for SIRT2 = 2 μM. View Source
